An In-Depth Technical Guide to the Chemical Properties of 4-Hydrazinyl-3-nitrobenzonitrile
An In-Depth Technical Guide to the Chemical Properties of 4-Hydrazinyl-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Hydrazinyl-3-nitrobenzonitrile (CAS No. 124839-61-8). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of published data for this specific compound, this guide combines documented information with data extrapolated from closely related analogs to provide a thorough understanding. All extrapolated data is clearly identified. This guide includes a detailed synthesis protocol, a summary of known and predicted chemical properties, and a discussion of its potential as a scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Identity and Physical Properties
4-Hydrazinyl-3-nitrobenzonitrile is a substituted aromatic compound containing a nitrile, a nitro group, and a hydrazinyl functional group. These functionalities impart a unique electronic and chemical character to the molecule, making it a versatile building block in organic synthesis.
| Property | Value | Source/Notes |
| IUPAC Name | 4-Hydrazinyl-3-nitrobenzonitrile | --- |
| CAS Number | 124839-61-8[1] | --- |
| Molecular Formula | C₇H₆N₄O₂[1] | --- |
| Molecular Weight | 178.15 g/mol [1] | --- |
| Appearance | Yellow to orange solid (Predicted) | Based on related nitro-aromatic compounds. |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is expected. | Predicted based on functional groups. |
Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile
The primary route for the synthesis of 4-Hydrazinyl-3-nitrobenzonitrile involves the nucleophilic aromatic substitution of a halogenated precursor with hydrazine. The most commonly cited precursor is 4-chloro-3-nitrobenzonitrile. A historical synthesis was reported by Borsche in 1921.
Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzonitrile
This protocol is based on the classical method described by Borsche (1921) and general synthetic procedures for similar reactions.
Materials:
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4-Chloro-3-nitrobenzonitrile
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Hydrazine hydrate
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Ethanol
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Water
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Standard laboratory glassware and reflux apparatus
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Filtration apparatus
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Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzonitrile in ethanol.
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To this solution, add an excess of hydrazine hydrate. The molar ratio of hydrazine hydrate to the starting material should be at least 2:1 to ensure complete reaction and to act as a scavenger for the HCl byproduct.
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Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
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The product, 4-Hydrazinyl-3-nitrobenzonitrile, is expected to precipitate from the solution upon cooling. If precipitation is incomplete, the reaction mixture can be concentrated under reduced pressure.
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Collect the solid product by filtration and wash it with cold water to remove any remaining hydrazine salts.
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The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
Logical Workflow for Synthesis:
Spectroscopic and Analytical Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Signals for the hydrazinyl protons (-NHNH₂) would appear as broad singlets, with their chemical shift being dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would appear in the range of 110-150 ppm. The carbon of the nitrile group (C≡N) is expected to have a chemical shift around 115-120 ppm. |
| IR Spectroscopy | Characteristic peaks for the N-H stretching of the hydrazine group (around 3200-3400 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 178.15. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the hydrazine moiety. |
Reactivity and Chemical Behavior
The chemical reactivity of 4-Hydrazinyl-3-nitrobenzonitrile is dictated by its three functional groups:
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Hydrazinyl Group: This group is nucleophilic and can readily react with electrophiles. It is particularly known to undergo condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is fundamental to its use as a building block for more complex molecules, including various heterocyclic systems.
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Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to a primary amine. It can also participate in cycloaddition reactions.
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Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, which opens up further synthetic possibilities.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on 4-Hydrazinyl-3-nitrobenzonitrile have been identified, the hydrazone and nitroaromatic moieties are present in numerous biologically active compounds.
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Hydrazone Derivatives: Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[3][4]
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Nitroaromatic Compounds: Many nitroaromatic compounds exhibit biological activity, often related to their ability to undergo bioreduction to reactive intermediates.
Given these precedents, 4-Hydrazinyl-3-nitrobenzonitrile is a promising scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives could be explored as inhibitors of specific signaling pathways implicated in cancer or infectious diseases. One such pathway that is often modulated by related compounds is the NFκB signaling pathway, which is crucial in inflammatory responses and cell survival.
Hypothetical Signaling Pathway Modulation:
Safety and Handling
No specific safety data sheet (SDS) for 4-Hydrazinyl-3-nitrobenzonitrile is currently available. However, based on the known hazards of related compounds such as nitrobenzonitriles and hydrazines, the following precautions should be taken:
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from strong oxidizing agents.
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Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
It is imperative to consult the safety data sheets of analogous compounds and to handle this chemical with extreme care in a controlled laboratory setting.
Conclusion
4-Hydrazinyl-3-nitrobenzonitrile is a chemical compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. While comprehensive data on its properties are limited, its known synthesis and the reactivity of its functional groups suggest a wide range of possible applications in the development of novel molecules with diverse biological activities. Further research is warranted to fully characterize this compound and to explore the therapeutic potential of its derivatives.
References
- 1. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 124839-61-8|4-Hydrazinyl-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
